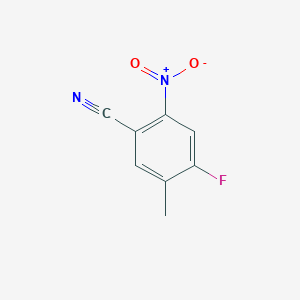

4-Fluoro-5-methyl-2-nitrobenzonitrile

Description

4-Fluoro-5-methyl-2-nitrobenzonitrile is a fluorinated aromatic compound featuring a nitrile group, nitro group, methyl substituent, and fluorine atom at positions 1, 2, 5, and 4 of the benzene ring, respectively. For instance, nitro-substituted benzonitriles are often reduced to diamines (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) for further functionalization, as demonstrated in the tin(II) chloride-mediated reduction of nitro compounds (Ethanol, 75°C, 5–7 hours) .

Properties

Molecular Formula |

C8H5FN2O2 |

|---|---|

Molecular Weight |

180.14 g/mol |

IUPAC Name |

4-fluoro-5-methyl-2-nitrobenzonitrile |

InChI |

InChI=1S/C8H5FN2O2/c1-5-2-6(4-10)8(11(12)13)3-7(5)9/h2-3H,1H3 |

InChI Key |

XZCIRRSCAWVTPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-5-methyl-2-nitrobenzonitrile can be synthesized through the reaction of 2-methyl-4-fluoro-5-nitrophenol with dichloromethane in the presence of trifluoromethanesulfonic anhydride . The reaction conditions typically involve maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 4-Fluoro-5-methyl-2-nitrobenzonitrile often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methyl-2-nitrobenzonitrile undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Reduction: 4-Fluoro-5-methyl-2-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Oxidation: 4-Fluoro-5-methyl-2-nitrobenzoic acid.

Scientific Research Applications

4-Fluoro-5-methyl-2-nitrobenzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the development of bioactive compounds for studying biological pathways.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methyl-2-nitrobenzonitrile depends on its specific applicationFor example, the nitro group can participate in redox reactions, while the nitrile group can form coordination complexes with metal ions .

Comparison with Similar Compounds

Table 1: Substituent Effects and Key Properties of Selected Benzonitrile Derivatives

*logP values are estimated or derived from analogs (e.g., ).

Electronic and Steric Effects

- Nitro vs. Amino Groups: The nitro group (NO₂) in 4-Fluoro-5-methyl-2-nitrobenzonitrile is strongly electron-withdrawing, decreasing electron density at the aromatic ring and directing electrophilic attacks to specific positions. In contrast, amino-substituted analogs (e.g., 4-Amino-2-fluoro-5-methylbenzonitrile) exhibit increased electron density, enhancing nucleophilic reactivity .

- Trifluoromethyl vs. Methyl : The trifluoromethyl group (CF₃) in 4-Nitro-2-(trifluoromethyl)benzonitrile provides stronger electron-withdrawing effects and lipophilicity (higher logP) compared to the methyl group (CH₃), making it more suitable for membrane penetration in agrochemicals .

- Hydroxy vs. Nitro : Hydroxy-substituted analogs (e.g., 4-Chloro-5-fluoro-2-hydroxybenzonitrile) exhibit higher polarity and lower logP (~1.30) due to hydrogen bonding, contrasting with the nitro group’s contribution to hydrophobicity .

Biological Activity

4-Fluoro-5-methyl-2-nitrobenzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential applications in various fields including oncology and antimicrobial research.

4-Fluoro-5-methyl-2-nitrobenzonitrile is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzonitrile structure. This unique combination of substituents can influence its biological activity significantly.

Biological Activity Overview

Research indicates that 4-Fluoro-5-methyl-2-nitrobenzonitrile exhibits various biological activities, primarily in the context of antitumor and antimicrobial effects.

Antitumor Activity

A series of studies have demonstrated that compounds with similar structures can inhibit tumor growth effectively. For instance, derivatives with fluorine and trifluoromethyl groups have shown enhanced antitumor activity against human cancer cell lines such as A431 and A549, with IC50 values significantly lower than those of standard treatments like gefitinib .

Table 1: Antitumor Activity Comparison

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Gefitinib | A431 | >10.0 |

| 4-Fluoro-5-methyl-2-nitrobenzonitrile | A431 | <2.0 |

| Quinazoline Derivative | A549 | 1.23–5.17 |

This table illustrates the promising antitumor potential of 4-Fluoro-5-methyl-2-nitrobenzonitrile compared to established therapies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess significant activity against various microbial strains, although specific data on its efficacy remains limited.

The biological activity of 4-Fluoro-5-methyl-2-nitrobenzonitrile is believed to stem from its ability to interact with cellular targets involved in cell proliferation and survival. The presence of the nitro group is particularly noteworthy, as it can undergo reduction within cells to form reactive species that may induce cytotoxicity .

Case Studies

- In Vitro Studies : In vitro assays have revealed that compounds structurally related to 4-Fluoro-5-methyl-2-nitrobenzonitrile exhibit significant cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction through caspase activation .

- Synthesis and Evaluation : A study synthesized several derivatives of benzonitriles, including 4-Fluoro-5-methyl-2-nitrobenzonitrile, which were evaluated for their antiproliferative effects across multiple cancer types. The results indicated a strong correlation between structural modifications (such as halogen substitutions) and enhanced biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.